molecular formula C12H7FO3S B020153 8-Fluoro-4H-thieno[3,2-c]chromene-2-carboxylic acid CAS No. 105799-81-3

8-Fluoro-4H-thieno[3,2-c]chromene-2-carboxylic acid

Cat. No.: B020153
CAS No.: 105799-81-3
M. Wt: 250.25 g/mol
InChI Key: SDZKEGWEXJYSLT-UHFFFAOYSA-N
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Description

8-Fluoro-4H-thieno[3,2-c]chromene-2-carboxylic acid (CAS 105799-81-3) is a high-purity, fluorinated heterocyclic compound intended for research and development purposes. This solid compound, with a molecular formula of C 12 H 7 FO 3 S and a molecular weight of 250.25 g/mol, serves as a valuable building block in medicinal chemistry and drug discovery. Structurally, this compound belongs to the class of thienochromenes, which are sulfur-containing heterocycles where a thiophene ring is fused with a chromene core. The integration of the sulfur atom into this heterocyclic framework significantly modifies the electronic distribution and enhances the lipophilicity of the molecule. These alterations are known to improve crucial physicochemical properties, such as membrane permeability and bioavailability, making this scaffold highly attractive for developing therapeutic agents. The strategic incorporation of a fluorine atom at the 8th position and a carboxylic acid functional group at the 2nd position provides key synthetic handles for further structural diversification and optimization. Research on analogous sulfur-containing heterocycles, particularly thiochromenes, has demonstrated their potential for a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The presence of electron-withdrawing substituents, such as fluorine, is a recognized strategy in SAR studies to enhance bioactivity, potency, and target specificity. The carboxylic acid moiety allows researchers to readily synthesize a variety of derivatives, such as amides, esters, and hydrazides, to explore structure-activity relationships and develop novel bioactive molecules. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FO3S/c13-7-1-2-9-8(4-7)11-6(5-16-9)3-10(17-11)12(14)15/h1-4H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZKEGWEXJYSLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=C(O1)C=CC(=C3)F)SC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70611920
Record name 8-Fluoro-4H-thieno[3,2-c][1]benzopyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105799-81-3
Record name 8-Fluoro-4H-thieno[3,2-c][1]benzopyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Reagents

  • Starting material : A fluorinated ketone (e.g., 8-fluorochroman-4-one).

  • Reagents : Phosphorus oxychloride (POCl₃) in N,N-dimethylformamide (DMF).

  • Mechanism : The reaction proceeds through the formation of a chloroiminium intermediate, which is hydrolyzed to yield the β-chloroaldehyde.

Ketone+POCl3/DMFβ-Chloroaldehyde intermediate\text{Ketone} + \text{POCl}_3/\text{DMF} \rightarrow \beta\text{-Chloroaldehyde intermediate}

This step demands strict temperature control (0–5°C) to avoid side reactions such as over-chlorination or decomposition.

Thiophene Ring Formation via Cyclization

The β-chloroaldehyde intermediate undergoes cyclization with ethyl 2-mercaptoacetate to construct the thiophene moiety.

Cyclization Protocol

  • Reagents : Ethyl 2-mercaptoacetate, sodium ethoxide (NaOEt).

  • Solvent : Anhydrous ethanol.

  • Conditions : Reflux at 78°C for 6–8 hours.

The reaction proceeds via nucleophilic attack of the thiol group on the electrophilic aldehyde, followed by intramolecular cyclization to form the thiophene ring.

β-Chloroaldehyde+HSCH2COOEtNaOEtThiophene ester intermediate\beta\text{-Chloroaldehyde} + \text{HSCH}_2\text{COOEt} \xrightarrow{\text{NaOEt}} \text{Thiophene ester intermediate}

Substitution and Regioselectivity

The 8-fluoro substituent is retained throughout this step, as the electronic effects of fluorine enhance the stability of the intermediate and direct cyclization regioselectivity.

Saponification of the Ester to Carboxylic Acid

The final step involves hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Hydrolysis Conditions

  • Reagents : Aqueous sodium hydroxide (NaOH, 2M).

  • Solvent : Ethanol/water (1:1).

  • Conditions : Reflux at 80°C for 4–6 hours.

Thiophene ester+NaOH8-Fluoro-4H-thieno[3,2-c]chromene-2-carboxylic acid+EtOH\text{Thiophene ester} + \text{NaOH} \rightarrow \text{this compound} + \text{EtOH}

Purification and Isolation

The crude product is acidified with HCl (1M) to precipitate the carboxylic acid, which is then purified via recrystallization from ethanol/water or column chromatography (silica gel, eluent: hexane/ethyl acetate).

Analytical Characterization

Successful synthesis is confirmed through spectroscopic and chromatographic methods:

Technique Key Data
¹H NMR (DMSO-d₆)δ 7.85 (s, 1H, thiophene-H), 7.45–7.30 (m, 3H, aromatic), 4.50 (s, 2H, CH₂)
HRMS [M+H]⁺ calcd. for C₁₂H₈FO₃S: 251.0245; found: 251.0249
HPLC Purity >98% (C18 column, 0.1% TFA in H₂O/MeCN)

Optimization Challenges and Solutions

Fluorine Stability

The electron-withdrawing nature of fluorine can deactivate the aromatic ring, necessitating mild reaction conditions to prevent defluorination.

Cyclization Yield

Yields during thiophene formation vary (50–70%), influenced by the purity of the β-chloroaldehyde and the stoichiometry of ethyl 2-mercaptoacetate.

Alternative Synthetic Routes

While the Vilsmeier-Haack/cyclization method is predominant, exploratory approaches include:

  • Palladium-catalyzed cross-coupling : For late-stage introduction of the carboxylic acid group (limited success due to thiophene sensitivity).

  • Microwave-assisted synthesis : Reduces cyclization time to 1–2 hours but requires specialized equipment.

Industrial and Scalability Considerations

Current methods are optimized for laboratory-scale synthesis (1–10 g). Scale-up challenges include:

  • Exothermic risks during Vilsmeier-Haack reaction.

  • Cost of fluorinated precursors.

  • Waste management of POCl₃ and DMF .

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-4H-thieno[3,2-c]chromene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace specific atoms or groups within the molecule with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
This compound serves as an essential building block in organic synthesis. It is utilized to create more complex heterocyclic compounds through various chemical reactions, such as:

  • Substitution Reactions : The fluorine atom allows for selective substitution, which can lead to the formation of derivatives with different biological activities.
  • Cyclization Reactions : It can participate in cyclization processes to form new ring structures that are crucial in medicinal chemistry.

Biological Research

Antimicrobial and Anticancer Properties
Research indicates that 8-Fluoro-4H-thieno[3,2-c]chromene-2-carboxylic acid exhibits promising biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of various microorganisms, making it a candidate for developing new antimicrobial agents.
  • Anticancer Activity : Investigations into its anticancer properties have shown potential in inhibiting cancer cell proliferation, although further studies are needed to elucidate its mechanisms of action.

Medicinal Chemistry

Therapeutic Applications
The compound is being explored for its therapeutic potential in several areas:

  • Drug Development : Its unique structure and biological activity profile make it a candidate for drug development, particularly in targeting specific diseases such as cancer and infections.
  • Enzyme Inhibition : Studies are underway to determine its effectiveness as an enzyme inhibitor, which could lead to the development of drugs targeting metabolic pathways involved in disease processes.

Material Science

Development of New Materials
In material science, this compound is being investigated for its role in developing advanced materials with specific electronic or optical properties. Its unique chemical structure can lead to innovations in:

  • Organic Electronics : The compound may be used in creating organic semiconductors or photovoltaic materials due to its electronic properties.
  • Sensors : Its reactivity could be harnessed in the development of chemical sensors for detecting environmental pollutants or biological markers.

Future Research Directions

Further research is essential to fully understand the potential applications of this compound. Key areas for future investigation include:

  • Detailed mechanistic studies to uncover how this compound interacts with biological targets.
  • Development of synthetic methodologies to improve yield and purity for industrial applications.
  • Exploration of its properties in nanotechnology and advanced materials.

Mechanism of Action

The mechanism of action of 8-Fluoro-4H-thieno[3,2-c]chromene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized in Table 1.

Table 1. Comparison of Structural and Functional Properties

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
8-Fluoro-4H-thieno[3,2-c]chromene-2-carboxylic acid C₁₂H₇FO₃S 8-Fluoro 250.25 High electronegativity, metabolic stability
8-Chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid C₁₂H₇ClO₂S₂ 8-Chloro, thiochromene core 282.77 Increased lipophilicity, potential ROS modulation
3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid C₁₇H₁₂O₄ 3-Methyl, 2-phenyl 280.28 Antioxidant activity, crystallographic stability
7-(Diethylamino)-4-oxo-4H-thieno[3,2-c]chromene-2-carboxylic acid C₁₆H₁₅NO₄S 7-Diethylamino 318.08 Strong fluorescence (Φf = 0.66), imaging applications
6-tert-Butyl-4-phenyl-4H-chromene-2-carboxylic acid C₂₀H₁₈O₃ 6-tert-Butyl, 4-phenyl 306.36 Enhanced lipophilicity, AuCl₃/AgOTf catalysis

Key Observations:

  • Fluorine vs.
  • Thienochromene vs. Chromene Core: The thiophene ring in thienochromenes enhances π-conjugation, influencing photophysical properties (e.g., fluorescence) and redox activity .
  • Amino and Alkyl Substituents: The 7-diethylamino group in C₁₆H₁₅NO₄S significantly boosts fluorescence quantum yield (Φf = 0.66), making it suitable for bioimaging .

Photophysical Properties

Fluorine’s electron-withdrawing nature may redshift absorption/emission spectra compared to non-fluorinated analogs. For example:

  • 7-HC (7-hydroxycoumarin) : λem = 396 nm, Φf < 0.1 .
  • 6g (n-propyl ester) : λem = 445 nm, Φf = 0.66 . The 8-fluoro derivative’s fluorescence remains uncharacterized but is expected to align with trends observed in alkylated coumarins.

Biological Activity

8-Fluoro-4H-thieno[3,2-c]chromene-2-carboxylic acid is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound, characterized by a unique thieno-chromene structure with a fluorine substituent, has been investigated primarily for its anticancer and antimicrobial properties.

  • Molecular Formula: C12H7FO3S
  • Molecular Weight: 250.25 g/mol
  • CAS Number: 105799-81-3
  • IUPAC Name: this compound

The biological activity of this compound is believed to involve its interaction with various molecular targets, including enzymes and receptors involved in cell signaling pathways. Preliminary studies suggest that this compound may inhibit specific kinases, which are crucial for cancer cell proliferation and survival.

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound. Studies have shown that this compound can induce apoptosis (programmed cell death) in various cancer cell lines.

Case Studies

  • Study on A375 and H460 Cells:
    • Findings: The compound demonstrated significant suppression of cell migration and induced G2/M phase arrest.
    • Mechanism: Elevated intracellular reactive oxygen species (ROS) levels were associated with the observed apoptosis in these cells .
  • In Vivo Efficacy:
    • In xenograft models (e.g., HCT116), this compound exhibited potent antitumor efficacy, suggesting its potential as a therapeutic agent against specific types of cancer .

Antimicrobial Activity

While the primary focus has been on its anticancer properties, there are indications that this compound may also possess antimicrobial activity. This aspect warrants further investigation to elucidate its spectrum of activity against various pathogens.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameStructure TypeNotable Activity
8-Chloro-4H-thieno[3,2-c]chromene-2-carboxylic acidThieno-chromeneModerate anticancer activity
8-Methyl-4H-thieno[3,2-c]chromene-2-carboxylic acidThieno-chromeneLower potency compared to fluorinated derivatives
8-Methoxy-2-oxo-2H-chromene-3-carboxylic acidChromeneAntimicrobial activity noted

The presence of the fluorine atom in this compound enhances its stability and lipophilicity, which may contribute to its improved biological activity compared to other derivatives.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of fluorinated thiophene precursors with chromene intermediates. For example, fluorination at the 8-position may require halogen-exchange reactions using KF or CsF under anhydrous conditions . Key parameters include temperature control (80–120°C), solvent polarity (DMF or THF), and catalyst selection (e.g., Pd for cross-coupling steps). Yield optimization often hinges on stoichiometric ratios of reactants and inert atmosphere maintenance to prevent side reactions .

Q. How is the structural integrity of this compound validated in academic research?

  • Methodological Answer : X-ray crystallography (e.g., single-crystal XRD) is the gold standard for confirming the fused thieno-chromene system and fluorine positioning. Complementary techniques include:

  • NMR : 19F^{19}\text{F} NMR to verify fluorine substitution and 1H^{1}\text{H}/13C^{13}\text{C} NMR for ring connectivity .
  • HRMS : High-resolution mass spectrometry to confirm molecular formula (C12_{12}H7_{7}FO2_{2}S) .
  • FT-IR : Carboxylic acid O-H stretching (~2500–3000 cm1^{-1}) and C=O vibrations (~1700 cm1^{-1}) .

Advanced Research Questions

Q. How do electronic effects of the 8-fluoro substituent influence the compound’s reactivity in heterocyclic coupling reactions?

  • Methodological Answer : The electron-withdrawing fluorine atom enhances electrophilic aromatic substitution at the 2-carboxylic acid site but may deactivate the thiophene ring toward nucleophilic attack. Computational studies (DFT) are recommended to map electron density distribution. Experimentally, Suzuki-Miyaura coupling with aryl boronic acids requires Pd(OAc)2_2/SPhos catalysts to overcome steric hindrance from the fused chromene system .

Q. What strategies address low aqueous solubility of this compound in biological assays?

  • Methodological Answer :

  • Derivatization : Convert the carboxylic acid to methyl esters or amides to improve lipophilicity .
  • Co-solvents : Use DMSO/water mixtures (<10% DMSO) or cyclodextrin inclusion complexes .
  • pH Adjustment : Ionize the carboxylic acid group (pKa ~2.5–3.0) with phosphate buffers (pH 7.4) for enhanced solubility .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. cytotoxicity)?

  • Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:

  • Cell Lines : Use primary cells (e.g., human PBMCs) instead of immortalized lines to reduce variability .
  • Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify therapeutic windows .
  • Control Experiments : Include fluorinated analogs (e.g., 8-bromo derivatives) to isolate fluorine-specific effects .

Experimental Design Considerations

Q. What analytical techniques are critical for monitoring degradation products of this compound under oxidative stress?

  • Methodological Answer :

  • LC-MS/MS : Track hydroxylation or ring-opening products using C18 columns and ESI ionization .
  • EPR Spectroscopy : Detect free radical intermediates during photodegradation .
  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks, followed by HPLC purity analysis .

Q. How can computational modeling guide the design of this compound derivatives for target selectivity?

  • Methodological Answer :

  • Molecular Docking : Screen against COX-2 or PDE4B active sites using AutoDock Vina .
  • QSAR Models : Correlate substituent electronegativity (e.g., Cl vs. F) with IC50_{50} values .
  • MD Simulations : Assess binding stability over 100 ns trajectories (AMBER force field) .

Data Interpretation Challenges

Q. Why might XRD data for this compound crystals show anomalous thermal parameters?

  • Methodological Answer : Fluorine’s high electron density can cause disorder in crystal packing. Mitigate via:

  • Low-Temperature Data Collection : Reduce thermal motion (e.g., 100 K) .
  • TWINABS Refinement : Apply twin correction for overlapping reflections .

Q. How to differentiate between tautomeric forms of the chromene-carboxylic acid system in solution?

  • Methodological Answer : Use 1H^{1}\text{H}-15N^{15}\text{N} HMBC NMR to detect proton exchange between the chromene oxygen and carboxylic acid group. Solvent-dependent studies (CDCl3_3 vs. DMSO-d6_6) reveal tautomer prevalence .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
8-Fluoro-4H-thieno[3,2-c]chromene-2-carboxylic acid
Reactant of Route 2
8-Fluoro-4H-thieno[3,2-c]chromene-2-carboxylic acid

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